molecular formula C22H22N2O3S2 B2703827 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 942008-54-0

2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2703827
CAS No.: 942008-54-0
M. Wt: 426.55
InChI Key: MRHLFXUXWNSBMU-UHFFFAOYSA-N
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Description

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide features a thiazole ring substituted at the 4-position with a partially saturated bicyclic 5,6,7,8-tetrahydronaphthalen-2-yl group and at the 2-position with an acetamide linker. The acetamide moiety is further substituted with a 4-(methylsulfonyl)phenyl group, which introduces strong electron-withdrawing properties.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLFXUXWNSBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthesis pathway often includes the formation of the thiazole ring and subsequent acetamide formation.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The presence of the thiazole ring enhances cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting key survival pathways such as Bcl-2 .
  • Case Studies : In vitro studies demonstrated that certain thiazole derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating stronger efficacy against specific cancer types .
CompoundIC50 (µg/mL)Cancer Cell Line
Thiazole Derivative A1.61 ± 1.92A-431
Thiazole Derivative B1.98 ± 1.22Jurkat

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research findings suggest that it can inhibit the growth of various bacterial strains:

  • Study Findings : In a comparative study, several thiazole derivatives displayed antimicrobial activity comparable to norfloxacin, with some compounds exhibiting significant growth inhibition against gram-positive and gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

Thiazole compounds have been investigated for their anti-inflammatory effects:

  • Mechanism : They are believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
  • Research Evidence : Studies have shown that certain thiazoles can significantly reduce inflammatory markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Substituents : The presence of electron-donating groups such as methylsulfonyl enhances solubility and bioavailability.
  • Thiazole Ring Modifications : Alterations in the thiazole structure can lead to variations in potency and selectivity against different biological targets .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cancer proliferation and apoptosis. In vitro studies indicate that modifications in the thiazole and phenyl groups can enhance cytotoxicity against cancer cells .
  • Case Studies :
    • A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative demonstrated significant growth inhibition against several cancer lines, suggesting the importance of the thiazole moiety in enhancing biological activity .
    • Another study focused on hybrid compounds that include sulfonamide structures similar to our compound, showing effective cytotoxicity against breast and colon cancer cells .

Anti-inflammatory Potential

The compound may also possess anti-inflammatory properties. Research indicates that compounds with similar structures can act as inhibitors of inflammatory pathways, particularly through the inhibition of enzymes like lipoxygenase .

  • In Silico Studies : Molecular docking studies have suggested that modifications to the compound can enhance its binding affinity to target proteins involved in inflammatory responses .

Synthesis and Development

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial steps focus on creating the thiazole and naphthalene components, followed by coupling reactions to form the final compound.

  • Synthetic Routes : Various synthetic methodologies have been explored to optimize yield and purity. These include:
    • Nucleophilic substitutions.
    • Coupling reactions using coupling agents like HBTU.
    • Cyclization methods to form the thiazole ring .

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its combination of a methylsulfonylphenyl group and a tetrahydronaphthalenyl-thiazole core. Below is a comparative analysis with structurally related acetamide-thiazole derivatives:

Table 1: Structural Comparison
Compound Name Key Substituents Core Structure Notable Functional Groups Reference
Target Compound 4-(Methylsulfonyl)phenyl, 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl Thiazole + tetrahydronaphthalene Methylsulfonyl, acetamide N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazole Dichlorophenyl, acetamide
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Naphthalenyloxy-triazole, 4-chlorophenyl Triazole + naphthalene Chlorophenyl, triazole
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Sulfamoylphenyl, hydrazinyl-thioxo Thioxoacetamide Sulfamoyl, hydrazine
  • Steric Considerations : The tetrahydronaphthalenyl group introduces steric bulk and partial saturation, which may improve membrane permeability compared to fully aromatic naphthalene derivatives (e.g., ).

Spectral and Physical Properties

IR and NMR data highlight functional group differences:

Table 3: Spectral Data Comparison
Compound Name IR (C=O Stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound ~1670–1680 (estimated) N/A (hypothetical: δ 5.3–5.5 ppm for –OCH2 or –NCH2) N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1678 δ 5.38 (–NCH2CO–), δ 8.36 (triazole-H)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1678 δ 5.48 (–OCH2), δ 8.36 (triazole-H)
  • The methylsulfonyl group in the target compound would exhibit strong S=O stretches (~1300–1150 cm⁻¹), absent in chlorophenyl or nitro analogs.
  • The tetrahydronaphthalenyl group’s partial saturation would lead to distinct ¹³C NMR signals for sp³ carbons (~20–40 ppm).

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. For example, a green synthesis approach involves stirring intermediates like 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with ketones in ethanol at room temperature, followed by cyclization. Optimizing solvent polarity (e.g., ethanol for eco-friendliness) and temperature (room temperature to 50°C) enhances yield . Spectral validation (FT-IR, NMR) confirms successful spiro ring formation, with C=O stretches at 1710–1690 cm⁻¹ and NH/CH₂ signals in ¹H-NMR .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer : Multi-spectral techniques are critical:

  • FT-IR : Identifies functional groups (e.g., NH at 3370–3180 cm⁻¹, C=O at 1710 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms aromatic protons (δ 8.30–7.20 ppm), aliphatic CH₂ groups (δ 2.90–1.10 ppm), and spiro carbons (δ 80.90–79.20 ppm) .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) in related acetamide derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Use cell-based assays to assess antimicrobial or anticancer activity. For thiazole derivatives, common protocols include:

  • MTT assay : Measures cell viability via mitochondrial activity.
  • MIC determination : Evaluates antimicrobial potency against Gram-positive/negative strains.
  • Structure-activity relationships (SARs) can be derived by modifying substituents (e.g., sulfonyl groups enhance bioavailability) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of spiro-thiadiazole derivatives during synthesis?

  • Methodological Answer : The mechanism involves dual nucleophilic attacks:

Thiocarbohydrazide amino group attacks the ketone carbonyl, forming a thiohydrazone intermediate.

Thiol group undergoes cyclization with elimination of water, yielding spiro-thiadiazole. Computational modeling (DFT) can validate transition states and electron density maps .

Q. How can computational methods predict pharmacokinetic properties or binding affinities?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. For example, the methylsulfonyl group may improve solubility but reduce blood-brain barrier penetration .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Dose-response curves : Confirm activity thresholds across multiple concentrations.
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes.
  • Cohort studies : Compare analogs (e.g., replacing tetrahydronaphthalenyl with phenyl) to isolate structural contributions .

Q. What environmental impact studies are relevant for this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Fate analysis : Track distribution in water/soil via HPLC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests.
  • Biotic transformations : Incubate with soil microbiota to identify degradation products .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring time, solvent purity) to minimize batch variability .
  • Data Validation : Cross-reference spectral data with known analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to confirm structural integrity .
  • Ethical Compliance : Adhere to safety protocols for handling sulfonamide/thiazole derivatives, including PPE and waste disposal guidelines .

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